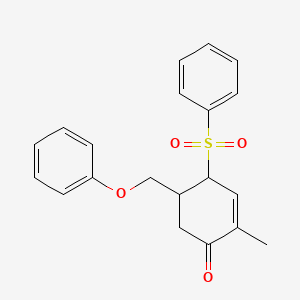![molecular formula C26H20N4S B14411518 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline CAS No. 83388-69-6](/img/structure/B14411518.png)
N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is a heterocyclic compound that features a thiadiazole ring fused with phenylene groups and substituted with aniline moieties. This compound is part of the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Elevated temperatures are often required to facilitate the reaction.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Phosphorus oxychloride acts as a catalyst in this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .
化学反応の分析
Types of Reactions
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline involves its interaction with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, thereby inhibiting their function. This binding is facilitated by the thiadiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules . The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .
類似化合物との比較
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 4,4’-[1,3,4-Thiadiazole-2,5-diyl]bisbenzenamine
Uniqueness
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct chemical and biological properties. Unlike other thiadiazole derivatives, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for various applications .
特性
CAS番号 |
83388-69-6 |
|---|---|
分子式 |
C26H20N4S |
分子量 |
420.5 g/mol |
IUPAC名 |
2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C26H20N4S/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)25-29-30-26(31-25)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18,27-28H |
InChIキー |
IEBCMLNBZYDJSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


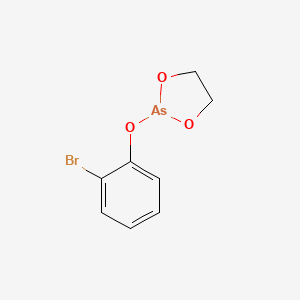
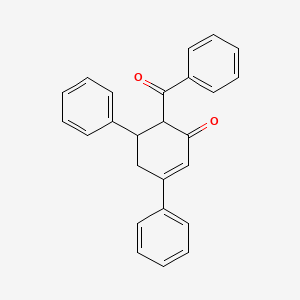
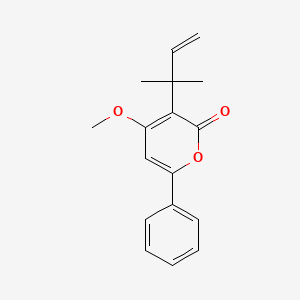
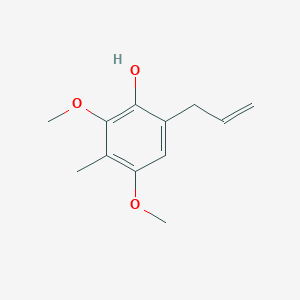
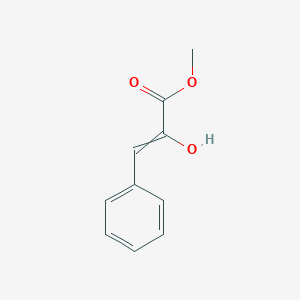

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
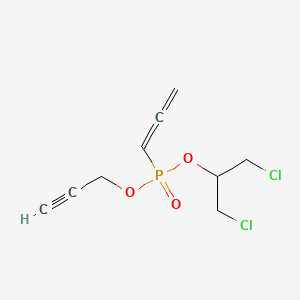
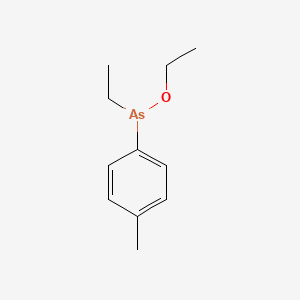
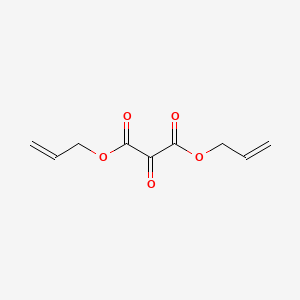
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
